3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one
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Overview
Description
3-(4-(Cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Scientific Research Applications
3-(4-(Cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary target of this compound is the RET (c-RET) protein , a receptor tyrosine kinase . This protein plays a crucial role in cell growth and differentiation .
Mode of Action
The compound acts as a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, thereby inhibiting its activity . This results in the disruption of cell signaling pathways that are mediated by the RET protein .
Biochemical Pathways
The inhibition of the RET protein affects several biochemical pathways. Primarily, it disrupts the RET signaling pathway , which is involved in cell growth and differentiation . The downstream effects of this disruption can lead to the inhibition of cell proliferation, particularly in cells that have certain RET mutations .
Pharmacokinetics
The compound has good solubility in DMSO, with a concentration of at least 100 mg/mL . It is insoluble in water . The compound’s boiling point is predicted to be 799.1±60.0 °C, and its density is predicted to be 1.40±0.1 g/cm3 . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . This is particularly effective in cells that have certain RET mutations . In in vivo studies, the compound has been shown to effectively inhibit the growth of tumors driven by various RET mutations and fusions, without inhibiting VEGFR2 .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, its solubility can be affected by the solvent used . Furthermore, its stability may be affected by storage conditions . The compound should be stored at 4°C for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced via sulfonylation of the piperazine ring using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Pyridin-2(1H)-one: The final step involves coupling the sulfonylated piperazine with pyridin-2(1H)-one using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature and solvent, and employing continuous flow techniques to improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridin-2(1H)-one moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one: Similar structure but lacks the 3-substitution on the pyridin-2(1H)-one ring.
3-(4-(Cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-4(1H)-one: Similar structure but with a different substitution pattern on the pyridinone ring.
Uniqueness
3-(4-(Cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-cyclopropylsulfonylpiperazine-1-carbonyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c17-12-11(2-1-5-14-12)13(18)15-6-8-16(9-7-15)21(19,20)10-3-4-10/h1-2,5,10H,3-4,6-9H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRWTEKWVJFZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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